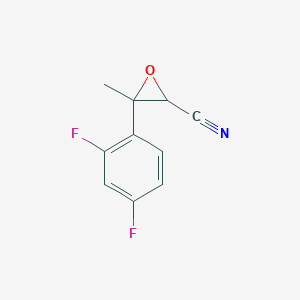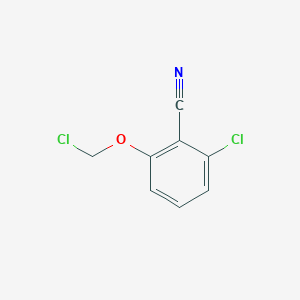
2-Chloro-6-(chloromethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H5Cl2NO It is a derivative of benzonitrile, where the benzene ring is substituted with a chloro group and a chloromethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(chloromethoxy)benzonitrile can be achieved through several methods. One common approach involves the chlorination of 2-chloro-6-hydroxybenzonitrile using thionyl chloride or phosphorus oxychloride to introduce the chloromethoxy group . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as aluminum chloride, can enhance the reaction efficiency and reduce the formation of by-products .
化学反応の分析
Types of Reactions: 2-Chloro-6-(chloromethoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
科学的研究の応用
2-Chloro-6-(chloromethoxy)benzonitrile has several applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-6-(chloromethoxy)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
2-Chlorobenzonitrile: Similar structure but lacks the chloromethoxy group.
2-Chloro-6-methylbenzonitrile: Contains a methyl group instead of a chloromethoxy group.
2-Chloro-6-fluorobenzonitrile: Contains a fluorine atom instead of a chloromethoxy group.
Uniqueness: The chloromethoxy group, in particular, can participate in various chemical transformations, making this compound versatile for synthetic applications .
特性
分子式 |
C8H5Cl2NO |
|---|---|
分子量 |
202.03 g/mol |
IUPAC名 |
2-chloro-6-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-12-8-3-1-2-7(10)6(8)4-11/h1-3H,5H2 |
InChIキー |
MRALSGYUKVBWGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C#N)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



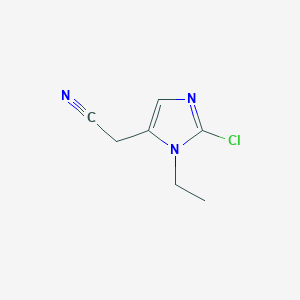
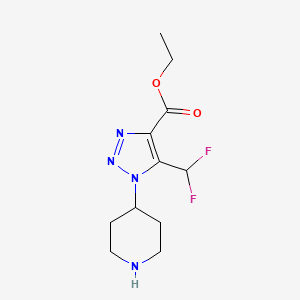

methanol](/img/structure/B13185422.png)
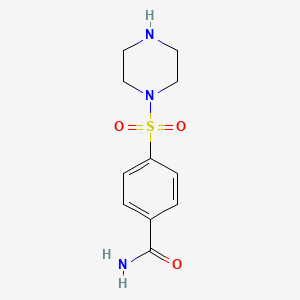

![3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13185448.png)

![2-[2-(Chloromethyl)butyl]furan](/img/structure/B13185468.png)
